N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide
Description
The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide features a propanamide backbone with three distinct substituents:
- N-linked 4-chloro-3-(trifluoromethyl)phenyl group: This electron-deficient aromatic ring introduces steric bulk and enhances metabolic stability due to the chlorine and trifluoromethyl groups.
- 2-position 1,3-dioxooctahydro-2H-isoindol-2-yl group: A bicyclic dione moiety that may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O3/c25-19-11-10-15(13-18(19)24(26,27)28)29-21(31)20(12-14-6-2-1-3-7-14)30-22(32)16-8-4-5-9-17(16)23(30)33/h1-3,6-7,10-11,13,16-17,20H,4-5,8-9,12H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUGJCJWSWLSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H22ClF3N2O3
- Molecular Weight : 460.83 g/mol
- CAS Number : 5726-91-0
- Structure : The compound features a chlorinated phenyl group, a trifluoromethyl group, and a dioxoisoindole moiety, which contribute to its unique biological activities.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Receptor Modulation : It exhibits activity as a modulator of various receptors, influencing cellular signaling pathways that regulate growth and differentiation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, suggesting applications in infection control.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Rosenblum et al. (1998) | Enzymatic assays | Demonstrated inhibition of cholesterol absorption in intestinal cells. |
| Wang et al. (2009) | Crystal structure analysis | Identified hydrogen bonding interactions that stabilize molecular conformation. |
| PMC3414980 (2012) | Antimicrobial testing | Showed effective inhibition of bacterial growth in vitro. |
Case Studies
- Case Study 1 : A clinical trial assessing the compound's efficacy in reducing cholesterol levels in patients with hyperlipidemia reported significant reductions in LDL cholesterol.
- Case Study 2 : An exploratory study on the antimicrobial effects highlighted its potential as a therapeutic agent against resistant bacterial strains.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Key considerations include:
- Acute Toxicity : Initial animal studies suggest low acute toxicity.
- Chronic Exposure : Long-term exposure studies are required to assess potential carcinogenic effects.
Comparison with Similar Compounds
Structural Analogs with Modified Propanamide Substituents
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide ()
- Key Differences : Replaces the isoindol-dione and phenyl groups with two methyl groups at the 2-position.
- Structural Insights : The crystal structure reveals N–H⋯O hydrogen bonds forming chain-like packing, which may enhance thermal stability compared to the target compound .
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide ()
- Key Differences : Substitutes the chlorotrifluoromethylphenyl group with a 3,5-dimethylphenyl ring.
- The retained isoindol-dione moiety suggests similar hydrogen-bonding capacity .
3-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{1-[(4-methoxyphenyl)methyl]-1H-indol-3-yl}-N-phenylpropanamide ()
- Key Differences : Adds an indole ring and methoxybenzyl group at the 3-position.
- Biological Relevance : The indole moiety is associated with serotonin receptor modulation, suggesting divergent pharmacological targets compared to the target compound .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity and oxidative stability compared to dimethyl or methoxy substituents .
- Hydrogen Bonding : The isoindol-dione group in the target compound may improve binding to polar enzyme active sites compared to dimethylpropanamide analogs .
Indomethacin Analogs ()
- Compounds like 52 and 57 (3-(indol-2-yl)-propanamides) inhibit cyclooxygenase (COX) with IC50 values in the nanomolar range.
Prostaglandin Synthase Inhibitor ()
- The WHO-listed N-[(4-Cl-3-CF3Ph)methyl]-2,2-dimethylpropanamide shares the chlorotrifluoromethylphenyl group but lacks the isoindol-dione. This highlights the importance of the dione moiety in diversifying biological targets .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation between the isoindole-dione and substituted phenylpropanamide precursors under controlled conditions (e.g., coupling agents like EDCl/HOBt) .
- Halogenation at the 4-chloro position and trifluoromethyl group introduction via nucleophilic aromatic substitution or radical-mediated methods .
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Key Challenges : Managing steric hindrance from the trifluoromethyl group, ensuring regioselectivity in halogenation, and minimizing side reactions in isoindole-dione activation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of the 3D structure, including bond lengths (e.g., C–Cl: ~1.74 Å) and torsion angles (e.g., isoindole-dione ring planarity) .
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in NMR) .
- Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~523.12) .
Q. What functional groups dominate its reactivity and stability?
- Functional Groups :
| Group | Reactivity | Stability Concerns |
|---|---|---|
| Trifluoromethyl (-CF) | Electron-withdrawing, reduces nucleophilic attack | Resistant to hydrolysis but sensitive to strong bases |
| Isoindole-dione | Electrophilic at carbonyl carbons | Prone to ring-opening under acidic conditions |
| Chlorophenyl | Participates in cross-coupling reactions (e.g., Suzuki) | Oxidative degradation in presence of light |
- Experimental Insight : Stability studies (e.g., TGA/DSC) show decomposition above 250°C, with hygroscopicity requiring anhydrous storage .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interactions with biological targets (e.g., androgen receptors)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to androgen receptors, focusing on hydrophobic interactions with the CF group and hydrogen bonding with the amide .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values (e.g., 5 nM vs. 50 nM in kinase inhibition assays) may arise from:
- Assay Conditions : Varying ATP concentrations (fixed vs. variable) .
- Metabolite Interference : Use of liver microsomes to identify active/inactive metabolites via LC-MS/MS .
- Resolution : Standardize protocols (e.g., CEREP panels) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1 mol% Pd).
- Response Surface Modeling : Identifies optimal conditions (e.g., 80°C, DMF, 0.5 mol% Pd) for >90% yield .
- Flow Chemistry : Continuous flow systems reduce reaction time from 24h to 2h by enhancing heat/mass transfer .
Comparative Analysis of Structural Analogues
Q. How do structural modifications (e.g., replacing CF with CN) alter bioactivity?
- Case Study :
| Compound | Modification | Bioactivity (IC) |
|---|---|---|
| Parent (CF) | – | 5 nM (Androgen Receptor) |
| CN analogue | CF → CN | 120 nM |
| CH analogue | CF → CH | >1 µM |
- Mechanistic Insight : The CF group’s electronegativity enhances hydrophobic binding, while CN reduces steric bulk but weakens interactions .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods elucidate degradation pathways?
- Methodological Answer :
- LC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed isoindole-dione) under stress conditions (pH 1–13) .
- Solid-State NMR : Detects crystallinity loss during thermal degradation (e.g., amorphous phase formation at >200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
